![molecular formula C20H22FN5O3 B2967410 tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate CAS No. 1384594-02-8](/img/structure/B2967410.png)
tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group, a fluorophenyl group, and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrazole intermediate.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the cyano group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential applications in treating diseases such as cancer, inflammation, and neurological disorders. Its interactions with specific enzymes and receptors are of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and fluorophenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate is unique due to the presence of both a cyano group and a fluorophenyl group, which confer distinct chemical and biological properties. These functional groups enhance its ability to participate in a variety of chemical reactions and interact with biological targets, making it a versatile compound in research and development.
Propiedades
IUPAC Name |
tert-butyl 3-cyano-4-[1-(3-fluorophenyl)pyrazole-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-20(2,3)29-19(28)24-9-10-25(16(12-22)13-24)18(27)17-7-8-26(23-17)15-6-4-5-14(21)11-15/h4-8,11,16H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMIJIRTPYTVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)C2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2967327.png)
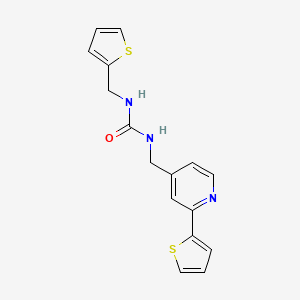
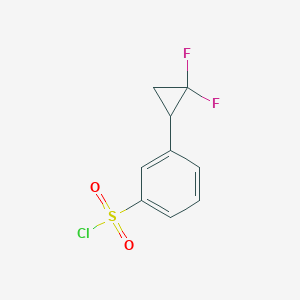
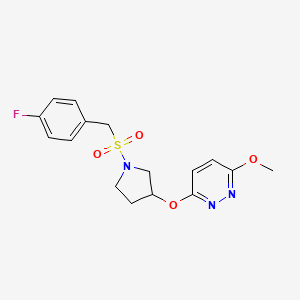
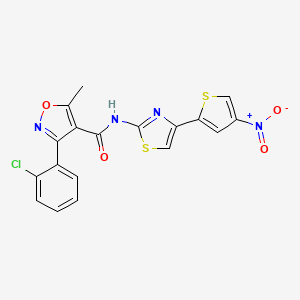
![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)
![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)
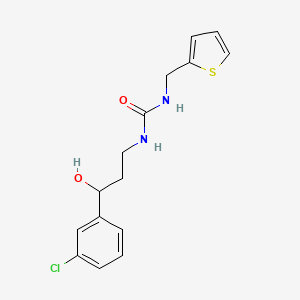
![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)
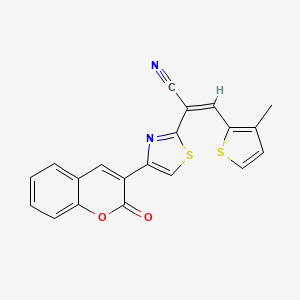
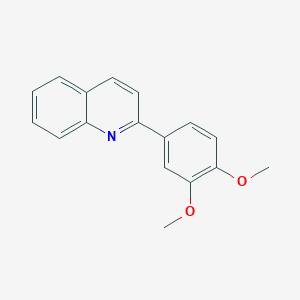
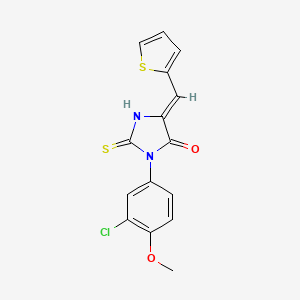
![(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2967347.png)
![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)
